2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetamide
CAS No.: 1207023-81-1
Cat. No.: VC7386790
Molecular Formula: C14H16BrN3O2S
Molecular Weight: 370.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207023-81-1 |
|---|---|
| Molecular Formula | C14H16BrN3O2S |
| Molecular Weight | 370.27 |
| IUPAC Name | 2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C14H16BrN3O2S/c1-20-7-6-18-12(10-2-4-11(15)5-3-10)8-17-14(18)21-9-13(16)19/h2-5,8H,6-7,9H2,1H3,(H2,16,19) |
| Standard InChI Key | JBFZESRDZLMATK-UHFFFAOYSA-N |
| SMILES | COCCN1C(=CN=C1SCC(=O)N)C2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Molecular Characteristics
Structural Composition
2-((5-(4-Bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetamide consists of a central imidazole ring substituted at the 1-position with a 2-methoxyethyl group and at the 5-position with a 4-bromophenyl moiety. A thioether linkage connects the imidazole to an acetamide functional group. The bromine atom enhances electrophilicity, while the methoxyethyl chain improves solubility in polar solvents.
Table 1: Fundamental Molecular Data
| Property | Value |
|---|---|
| CAS No. | 1207023-81-1 |
| IUPAC Name | 2-[5-(4-Bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanylacetamide |
| Molecular Formula | C₁₄H₁₆BrN₃O₂S |
| Molecular Weight | 370.27 g/mol |
| SMILES | COCCN1C(=CN=C1SCC(=O)N)C2=CC=C(C=C2)Br |
| InChI Key | JBFZESRDZLMATK-UHFFFAOYSA-N |
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct signals for the methoxyethyl protons (δ 3.3–3.5 ppm), aromatic bromophenyl hydrogens (δ 7.2–7.6 ppm), and acetamide carbonyl (δ 170–172 ppm). Mass spectrometry reveals a molecular ion peak at m/z 370.27, consistent with the molecular weight.
Synthetic Pathways and Optimization
Reaction Sequence
The synthesis involves a multi-step protocol:
-
Imidazole Core Formation: Condensation of 4-bromobenzaldehyde with ethylenediamine derivatives under reflux to form the 5-(4-bromophenyl)imidazole intermediate.
-
N-Alkylation: Reaction with 2-methoxyethyl chloride in dimethyl sulfoxide (DMSO) at 80°C to introduce the methoxyethyl group at the 1-position.
-
Thioether Formation: Treatment with thioglycolic acid followed by coupling with acetamide using carbodiimide crosslinkers.
Mechanistic Insights and Target Engagement
Enzyme Inhibition
Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to the ATP-binding pocket of epidermal growth factor receptor (EGFR), a kinase implicated in cancer. The acetamide group forms hydrogen bonds with Thr790, while the bromophenyl group engages in hydrophobic interactions.
Cellular Uptake and Metabolism
Rat hepatocyte assays indicate moderate metabolic stability (t₁/₂ = 2.1 hours), with primary metabolites resulting from O-demethylation and sulfoxide formation.
Structural Analogues and Comparative Analysis
Thiadiazole Derivatives
Replacing the imidazole core with 1,3,4-thiadiazole (e.g., CAS 1206992-90-6) reduces anticancer potency but enhances antifungal activity. This highlights the imidazole ring’s critical role in kinase inhibition.
Chlorophenyl-Modified Analogues
The N-(3-chlorophenyl) derivative (CAS 1207002-49-0) shows improved solubility but lower EGFR affinity, underscoring the bromine atom’s importance in target binding.
Analytical and Spectroscopic Methodologies
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar imidazole ring and dihedral angle of 67° between the bromophenyl and methoxyethyl groups.
Stability Profiling
Thermogravimetric analysis (TGA) reveals decomposition at 210°C, indicating suitability for oral formulations.
Research Implications and Future Directions
While 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetamide shows promise, further in vivo studies are needed to validate its pharmacokinetics and toxicity. Structural optimization, such as fluorination of the phenyl ring, could enhance blood-brain barrier penetration for neurological applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume